(R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate

Description

The exact mass of the compound (R)-1-Boc-2-methyl-pyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2R)-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-8-6-5-7-11(8)9(12)13-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUYUEPZGGATCN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364025 | |

| Record name | tert-Butyl (2R)-2-methylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157007-54-0 | |

| Record name | tert-Butyl (2R)-2-methylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-Boc-2-methylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate, a chiral building block essential in the synthesis of various pharmaceutical compounds. This document outlines key physicochemical data, details the experimental protocols for their determination, and includes a representative synthetic workflow.

Core Physical and Chemical Properties

This compound, also known by its CAS Number 137496-71-0, is a cyclic secondary amine derivative protected with a tert-butoxycarbonyl (Boc) group. This structural feature makes it a valuable intermediate in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). A summary of its key physical properties is presented below.

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₂ |

| Molecular Weight | 185.263 g/mol [1] |

| Appearance | Not explicitly stated, but typically a liquid at room temperature |

| Boiling Point | 234.0 ± 9.0 °C at 760 mmHg[1] |

| Density | 1.0 ± 0.1 g/cm³[1] |

| Refractive Index (n_D) | 1.463[1] |

| Vapor Pressure | 0.1 ± 0.5 mmHg at 25°C[1] |

| Flash Point | 95.3 ± 18.7 °C[1] |

| LogP | 1.99[1] |

| Solubility | Expected to be soluble in common organic solvents. |

Experimental Protocols

The following sections describe standardized methodologies for the determination of the key physical properties of this compound.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or melting point apparatus with a heating block

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Liquid sample of this compound

Procedure:

-

A small amount of the liquid sample is placed into the fusion tube.

-

The capillary tube, with its open end downwards, is placed into the fusion tube containing the sample.

-

The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil) or an aluminum heating block.

-

The apparatus is heated slowly and uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is carefully adjusted so that the bubbles emerge at a slow and steady rate.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Objective: To measure the mass per unit volume of the substance.

Apparatus:

-

Pycnometer or a calibrated volumetric flask

-

Analytical balance

-

Liquid sample of this compound

-

Temperature-controlled water bath

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed on an analytical balance.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The temperature of the sample should be controlled, typically at 20°C or 25°C.

-

The filled pycnometer is weighed again to determine the mass of the liquid.

-

The volume of the pycnometer is known or can be determined by filling it with a liquid of known density (e.g., deionized water).

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

Objective: To measure the extent to which light is refracted when passing through the liquid.

Apparatus:

-

Abbe refractometer

-

Light source (typically a sodium D-line lamp, 589 nm)

-

Liquid sample of this compound

-

Constant temperature water bath

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature (commonly 20°C) by circulating water from the constant temperature bath.

-

The light source is switched on, and the telescope is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Determination of Solubility (Shake-Flask Method)

Objective: To determine the maximum amount of the solute that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Analytical balance

-

Filtration device (e.g., syringe filter)

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

-

Solute: this compound

-

Solvent of interest

Procedure:

-

An excess amount of the solid form of the compound (if available, otherwise the liquid is added) is added to a vial containing a known volume of the solvent.

-

The vial is sealed and placed in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the mixture is allowed to stand to allow any undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any suspended solid particles.

-

The concentration of the solute in the filtered solution is determined using a suitable and validated analytical method. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Synthetic Workflow

This compound is a chiral intermediate often synthesized from commercially available starting materials. A common synthetic approach involves the protection of the amine group of a chiral pyrrolidine derivative. The following diagram illustrates a generalized workflow for the synthesis of an N-Boc protected pyrrolidine.

Caption: General experimental workflow for the synthesis of N-Boc protected 2-methylpyrrolidine.

References

An In-depth Technical Guide to (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate

CAS Number: 137496-71-0

This technical guide provides a comprehensive overview of (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate, a chiral heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development and asymmetric synthesis. This document details its physicochemical properties, a comprehensive synthesis protocol, and its applications as a valuable building block in the creation of complex molecules.

Physicochemical Properties

This compound, also known as N-Boc-(R)-2-methylpyrrolidine, is a stable, non-polar compound. Below is a summary of its key physical and chemical properties.

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₂ |

| Molecular Weight | 185.26 g/mol |

| CAS Number | 137496-71-0 |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 234.0 ± 9.0 °C at 760 mmHg[1] |

| Density | 1.0 ± 0.1 g/cm³[1] |

| Flash Point | 95.3 ± 18.7 °C[1] |

| Refractive Index | 1.463[1] |

| LogP | 1.99[1] |

| PSA | 29.54000[1] |

Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from the readily available chiral precursor, (S)-prolinol. The following experimental protocol is adapted from established methodologies for the preparation of N-protected 2-methylpyrrolidines.[2]

Experimental Protocol: Synthesis of this compound

This synthesis involves three main stages: N-protection of the starting material, conversion of the hydroxyl group to a suitable leaving group, and subsequent reduction to the methyl group.

Step 1: N-protection of (S)-prolinol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-prolinol in a suitable solvent such as dichloromethane (DCM).

-

Addition of Boc Anhydride: Cool the solution to 0°C using an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) and a base, such as triethylamine (Et₃N), dropwise to the solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-prolinol.

Step 2: Conversion to a Mesylate Intermediate

-

Reaction Setup: Dissolve the N-Boc-(S)-prolinol obtained in Step 1 in anhydrous DCM and cool to 0°C.

-

Mesylation: Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Work-up: Wash the reaction mixture with 1 M aqueous H₃PO₄ and saturated NaHCO₃. Dry the organic layer over MgSO₄, filter, and concentrate to obtain tert-butyl (2S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate.

Step 3: Reduction to this compound

-

Reaction Setup: Dissolve the mesylate intermediate from Step 2 in anhydrous tetrahydrofuran (THF) and cool to 0°C.

-

Reduction: Add a reducing agent, such as Lithium triethylborohydride, dropwise to the solution.

-

Reaction: Reflux the reaction mixture overnight.

-

Work-up: After cooling to 0°C, slowly add water to quench the reaction. Extract the mixture with ethyl acetate. Wash the combined organic layers with water, 1 M H₃PO₄, and saturated NaHCO₃. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield this compound as an oil.[2]

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Applications in Drug Discovery and Asymmetric Synthesis

The pyrrolidine scaffold is a prevalent structural motif in a vast number of FDA-approved pharmaceuticals and biologically active natural products. Its rigid, five-membered ring structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal building block for creating molecules with specific biological targets.

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its utility as a chiral intermediate is well-established in the synthesis of more complex molecules. The Boc-protected nitrogen allows for a wide range of chemical transformations at other positions of the pyrrolidine ring, and the Boc group can be readily removed under acidic conditions to reveal the secondary amine for further functionalization.

The enantiomerically pure nature of this compound makes it a valuable tool in asymmetric catalysis , where it can be incorporated into chiral ligands for metal-catalyzed reactions or used as a core structure for organocatalysts. These catalysts are instrumental in the stereoselective synthesis of new chemical entities, a critical aspect of modern drug discovery. The methyl group at the 2-position provides steric hindrance that can influence the stereochemical outcome of reactions in which it participates.

Logical Relationship in Asymmetric Synthesis

Caption: Role as a chiral building block in asymmetric synthesis.

Conclusion

This compound is a key chiral intermediate with significant potential in the fields of medicinal chemistry and asymmetric synthesis. The synthetic route outlined in this guide provides a reliable method for its preparation from a commercially available starting material. Its well-defined stereochemistry and the versatility of the Boc protecting group make it an invaluable tool for the construction of complex, enantiomerically pure molecules, thereby facilitating the discovery and development of novel therapeutics. Further research into the specific biological activities of derivatives of this compound is warranted.

References

(R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate, a valuable chiral building block in organic synthesis and drug discovery. This document details its physicochemical properties, a comprehensive synthesis protocol, and its application in the development of novel therapeutics, particularly focusing on its role in asymmetric synthesis.

Core Physicochemical and Molecular Data

This compound, also known as N-Boc-(R)-2-methylpyrrolidine, is a carbamate-protected form of the chiral amine (R)-2-methylpyrrolidine. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile intermediate in multi-step syntheses.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₂ | |

| Molecular Weight | 185.26 g/mol | |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 0.842 g/mL at 25 °C (for (R)-2-methylpyrrolidine) | [1] |

| Optical Rotation | [α]D20 = -18 ± 2° (c=1 in MeOH) (for (R)-2-methylpyrrolidine) | [1] |

| Storage Temperature | 2 - 8 °C | [1] |

Enantioselective Synthesis Protocol

The synthesis of this compound can be achieved through a stereospecific route starting from the commercially available chiral precursor, (S)-prolinol. The following protocol is adapted from established procedures in the field.[2]

Step 1: Boc Protection of (S)-Prolinol

-

To a solution of (S)-prolinol in a suitable solvent such as dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (Et₃N).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.

Step 2: Conversion of the Hydroxymethyl Group to a Leaving Group

-

The hydroxyl group of the Boc-protected (S)-prolinol is converted into a good leaving group, typically a mesylate or tosylate.

-

Dissolve the alcohol in a suitable solvent like DCM and cool to 0 °C.

-

Add a base, such as triethylamine, followed by the dropwise addition of methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl).

-

The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

Work-up involves washing with aqueous solutions to remove salts, followed by drying and concentration of the organic phase to yield the sulfonate ester.

Step 3: Reductive Cleavage to Form the Methyl Group

-

The sulfonate ester is then subjected to reductive cleavage to afford the desired methyl group with inversion of stereochemistry.

-

A solution of the sulfonate ester in an anhydrous solvent such as tetrahydrofuran (THF) is treated with a reducing agent like lithium triethylborohydride (LiBHEt₃).[2]

-

The reaction is typically heated to reflux to ensure complete conversion.

-

After cooling, the reaction is carefully quenched with water and the product is extracted into an organic solvent.

-

The organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield pure this compound.

Application in Asymmetric Synthesis and Drug Discovery

Chiral pyrrolidine scaffolds are privileged structures in medicinal chemistry, appearing in a significant number of FDA-approved drugs.[3] Their rigid, five-membered ring system provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets.

This compound serves as a key chiral building block in the synthesis of complex molecules with high enantiomeric purity. Its applications span various therapeutic areas, including the development of inhibitors for enzymes such as the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a critical target for anti-TB drug discovery.[4]

The following diagram illustrates a conceptual workflow for the utilization of this compound in a drug discovery program.

References

- 1. chemimpex.com [chemimpex.com]

- 2. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate from (R)-prolinol

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the stereoselective synthesis of (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate, a valuable chiral building block in pharmaceutical research, starting from the readily available chiral precursor, (R)-prolinol. The described methodology follows a robust and scalable multi-step pathway involving amine protection, sulfonate ester formation, and reductive deoxygenation.

Synthetic Strategy Overview

The synthesis initiates with the protection of the secondary amine of (R)-prolinol using a tert-butoxycarbonyl (Boc) group. The resulting primary alcohol is then activated by conversion to a sulfonate ester, a good leaving group. Finally, the sulfonate is displaced through a reductive process to yield the target methyl group, thereby establishing the desired (R)-2-methylpyrrolidine scaffold.

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of (R)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (Boc-(R)-prolinol)

The first step involves the protection of the secondary amine of (R)-prolinol with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps. This is a standard procedure accomplished using di-tert-butyl dicarbonate (Boc₂O).

-

Reaction Scheme: (R)-prolinol + Boc₂O → (R)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Experimental Protocol:

-

Dissolve (R)-prolinol in a suitable solvent such as dichloromethane (CH₂Cl₂) or a biphasic mixture of chloroform and aqueous sodium bicarbonate.[1]

-

Add di-tert-butyl dicarbonate (Boc₂O) to the solution. The reaction can be performed at room temperature or with gentle heating.[1]

-

If using an aqueous base like sodium bicarbonate, the reaction is typically stirred vigorously for several hours.[1]

-

Upon completion, the organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure to yield the crude product.

-

Purification via silica gel chromatography is typically not required for this step if high-purity starting material is used, as the reaction is generally clean and high-yielding.

-

Step 2: Synthesis of (R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate

The hydroxyl group of Boc-(R)-prolinol is converted into a better leaving group by tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This activation is critical for the subsequent reduction step.

-

Reaction Scheme: Boc-(R)-prolinol + TsCl → (R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate

-

Experimental Protocol:

-

Dissolve (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (15 g, 75 mmol) in a mixture of pyridine (42 mL) and dichloromethane (100 mL) and cool the solution to 0°C in an ice bath.[2]

-

Prepare a solution of 4-toluenesulfonyl chloride (15.68 g, 82.55 mmol) in dichloromethane (75 mL).[2]

-

Add the tosyl chloride solution dropwise to the well-stirred Boc-prolinol solution, ensuring the reaction temperature is maintained below 0°C.[2]

-

After the addition is complete, stir the reaction mixture at 0°C for a specified period until the reaction is complete (monitored by TLC).

-

Perform an aqueous workup by washing the reaction mixture sequentially with water, dilute acid (e.g., 1N HCl) to remove pyridine, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the tosylated product, which can be used in the next step, often without further purification.[3] A yield of 93% for this step has been reported.[3]

-

Step 3: Synthesis of this compound

The final step involves the conversion of the tosylate into the target methyl group. A common method involves an intermediate iodination followed by catalytic hydrogenation.

-

Reaction Scheme:

-

(R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate + Metal Iodide → (R)-tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate

-

(R)-tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate + H₂/Catalyst → this compound

-

-

Experimental Protocol (Two-step reduction via Iodide):

-

Iodination: React the N-protected-2-(tosyloxymethyl)pyrrolidine with a metal iodide salt (e.g., sodium iodide or potassium iodide) in a suitable solvent like acetone to provide the N-protected-2-(iodomethyl)pyrrolidine.[2]

-

Hydrogenation: The resulting N-protected-2-(iodomethyl)pyrrolidine is then hydrogenated using a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere to yield the final N-protected-2-(R)-methylpyrrolidine.[2]

-

Data Presentation

The following table summarizes the key transformations and reported yields for the synthesis.

| Step | Starting Material | Product | Key Reagents | Reported Yield | Reference |

| 1 | (R)-Prolinol | (R)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | Boc₂O | High (Typically >95%) | [1] |

| 2 | Boc-(R)-prolinol | (R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate | TsCl, Pyridine, CH₂Cl₂ | 93% | [3] |

| 3 | Boc-(R)-prolinol tosylate | This compound | 1. Metal Iodide2. H₂, Pd Catalyst | Not specified | [2] |

Reaction Pathway Visualization

The chemical transformations are detailed in the diagram below, illustrating the progression from the starting material to the final product with key reagents for each step.

References

Spectroscopic and Methodological Profile of (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate, a key building block in synthetic organic chemistry and drug discovery. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, alongside the experimental protocols for these analyses.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.87 – 3.78 | m | 1H | CH |

| 3.40 – 3.26 | m | 2H | CH₂ |

| 1.99 – 1.73 | m | 4H | CH₂CH₂ |

| 1.46 | s | 9H | C(CH₃)₃ |

| 1.15 (inferred) | d, J ≈ 6.0 Hz | 3H | CH₃ |

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 154.7 | C=O (Boc) |

| 78.8 | C(CH₃)₃ |

| 52.8 | CH |

| 46.2 | CH₂ |

| 32.7 | CH₂ |

| 28.5 | C(CH₃)₃ |

| 22.0 | CH₂ |

| 18.0 | CH₃ |

Solvent: CDCl₃, Frequency: 126 MHz

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (νₘₐₓ) cm⁻¹ | Description |

| 2973, 2874 | C-H stretch (aliphatic) |

| 1690 | C=O stretch (carbamate) |

| 1395, 1365 | C-H bend (tert-butyl) |

| 1170, 1109 | C-N stretch, C-O stretch |

Sample Preparation: Film

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 222.14648 | 222.14612 |

Technique: ESI-TOF

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a proton frequency of 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[1][2][3][4] Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, a drop of the liquid is applied directly to the ATR crystal.[1][5]

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.[5] The spectrum is typically acquired over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition: High-resolution mass spectra are obtained using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.[6][7][8] The sample solution is introduced into the ESI source where ions are generated and then analyzed by the TOF mass analyzer.[7][9] The instrument is operated in positive ion mode to detect the sodium adduct of the molecule ([M+Na]⁺).[6]

Workflow and Process Visualization

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of a chemical compound and the logical relationship of the spectroscopic techniques employed.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Relationship between spectroscopic techniques for structural elucidation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. eng.uc.edu [eng.uc.edu]

- 4. websites.umich.edu [websites.umich.edu]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and available data for (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate. This chiral molecule is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.

Chemical Structure and Identifier

This compound possesses a pyrrolidine ring system, a foundational structure in many biologically active molecules. The nitrogen atom of the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in peptide synthesis and medicinal chemistry to prevent unwanted reactions. The key feature of this molecule is the methyl group at the 2-position of the pyrrolidine ring, with a defined (R)-stereochemistry.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | (2R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate |

| Molecular Formula | C₁₀H₁₉NO₂ |

| Molecular Weight | 185.26 g/mol |

| SMILES | C[C@H]1CCCN(C1)C(=O)OC(C)(C)C |

| CAS Number | While a specific CAS number for the (R)-isomer is not definitively available in public databases, the racemic mixture and the (S)-isomer are documented. Further investigation into proprietary databases may be required for a unique (R)-isomer CAS number. |

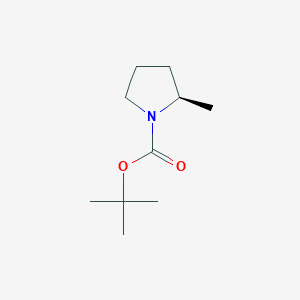

Chemical Structure Diagram:

Caption: 2D structure of this compound.

Stereochemistry

The stereochemistry of this molecule is defined by the chiral center at the C2 position of the pyrrolidine ring. The "(R)" designation, according to the Cahn-Ingold-Prelog priority rules, indicates the specific spatial arrangement of the substituents around this carbon atom. The methyl group is oriented in a specific three-dimensional position, which is crucial for its interaction with other chiral molecules, such as enzymes and receptors in a biological system. The stereochemical purity of this compound is critical for its application in the synthesis of enantiomerically pure drugs, as different enantiomers can exhibit significantly different pharmacological activities and metabolic profiles.

Physicochemical Properties

Detailed experimental data for the physical properties of the pure (R)-enantiomer are not widely available in the public domain. The following table summarizes the computed properties and data available for the racemic mixture or related isomers. Researchers should determine these properties experimentally for the specific (R)-isomer if required for their application.

| Property | Value | Source |

| Appearance | Oily residue (as per synthesis) | [1] |

| ¹H NMR (CDCl₃) | δ 1.16 (d, 3H, CH₃), 1.47 (s, 9H, 3×CH₃), 1.50–1.82 (m, 2H, CH₂), 1.84–2.03 (m, 2H, CH₂), 3.34 (m, 2H, CH₂), and 3.86 (m, 1H, CH) | [1] |

| Mass Spectrum [M+H]⁺ | m/z 186 | [1] |

Experimental Protocols: Synthesis

A documented method for the synthesis of 2-(R)-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves a multi-step process starting from (R)-prolinol.[1]

Experimental Workflow:

Caption: Synthesis workflow for this compound.

Detailed Methodology:

Step 1: Preparation of 2-(R)-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (R)-prolinol is reacted with di-tert-butyl dicarbonate in the presence of triethylamine in dichloromethane to yield the Boc-protected intermediate.[1]

Step 2: Preparation of 2-(R)-methanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester The hydroxyl group of the Boc-protected prolinol is converted to a mesylate group by reacting it with methanesulfonyl chloride in the presence of triethylamine in dichloromethane. This step activates the hydroxyl group for the subsequent reduction.[1]

Step 3: Preparation of 2-(R)-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester The mesylate intermediate is then reduced using a hydride source, such as lithium triethylborohydride, in an appropriate solvent like tetrahydrofuran. This step removes the mesyloxy group and replaces it with a hydrogen atom, resulting in the formation of the target compound, this compound.[1]

Purification and Characterization: The final product is purified by extraction and column chromatography. The structure and purity are confirmed by analytical techniques such as ¹H NMR and mass spectrometry.[1]

Applications in Drug Development

The pyrrolidine scaffold is a key component in a wide array of pharmaceuticals due to its favorable physicochemical properties and its ability to adopt well-defined conformations that can interact with biological targets. The introduction of a chiral methyl group at the 2-position, as in this compound, allows for the exploration of specific stereochemical interactions in drug-receptor binding. This building block can be utilized in the synthesis of various classes of therapeutic agents, including but not limited to, enzyme inhibitors, receptor antagonists, and modulators of protein-protein interactions. The (R)-configuration can be critical for achieving the desired biological activity and selectivity.

Conclusion

References

Navigating the Chiral Landscape: A Technical Guide to Enantiomerically Pure (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Commercial Availability, Synthesis, and Quality Control of a Key Chiral Building Block.

In the intricate world of pharmaceutical development and asymmetric synthesis, the availability of enantiomerically pure building blocks is paramount. (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate (CAS: 137496-71-0) stands out as a valuable chiral intermediate, sought after for its role in the construction of complex molecular architectures with specific stereochemistry. This technical guide provides a comprehensive overview of its commercial availability, detailed experimental protocols for its synthesis and analysis, and a workflow for ensuring its enantiomeric purity.

Commercial Availability

The accessibility of high-purity this compound is a critical first step for any research or development program. A survey of prominent chemical suppliers reveals its availability, albeit with variations in purity, quantity, and supporting analytical data. The following table summarizes the offerings from key vendors.

| Supplier | Product Name | CAS Number | Purity/Enantiomeric Excess (e.e.) | Available Quantities |

| BLDpharm | This compound | 137496-71-0 | >98% | 1g, 5g, 10g, 25g |

| Pharmaffiliates | (S)-Tert-Butyl 2-methylpyrrolidine-1-carboxylate | 137496-71-0 | Not specified | Inquiry |

Note: Data is subject to change and researchers are encouraged to visit the supplier websites for the most current information. Pharmaffiliates lists the (S)-enantiomer, highlighting the importance of verifying the correct stereoisomer upon inquiry.

Experimental Protocols

For researchers requiring custom synthesis or in-house preparation, established methodologies for the synthesis, purification, and analysis of enantiomerically pure 2-methylpyrrolidine derivatives are crucial. The following protocols are based on established literature procedures for similar compounds and can be adapted for the synthesis of the target molecule.

Protocol 1: Enantioselective Synthesis of (R)-2-Methylpyrrolidine via Chiral Resolution

This protocol outlines the resolution of racemic 2-methylpyrrolidine using L-(+)-tartaric acid, a classical and effective method for separating enantiomers.

Materials:

-

Racemic 2-methylpyrrolidine

-

L-(+)-Tartaric acid

-

Methanol

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Salt Formation: Dissolve racemic 2-methylpyrrolidine (1.0 eq) in methanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in a minimal amount of hot methanol. Slowly add the tartaric acid solution to the 2-methylpyrrolidine solution with stirring.

-

Crystallization: Allow the mixture to cool to room temperature, then cool further in an ice bath to induce crystallization of the diastereomeric salt.

-

Isolation and Recrystallization: Collect the crystals by vacuum filtration and wash with cold diethyl ether. The enantiomeric excess of the salt can be improved by recrystallization from methanol.

-

Liberation of the Free Amine: Dissolve the diastereomerically pure salt in water and basify with a concentrated NaOH solution until the pH is >12.

-

Extraction: Extract the aqueous layer multiple times with dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield enantiomerically enriched (R)-2-methylpyrrolidine.

Protocol 2: N-Boc Protection of (R)-2-Methylpyrrolidine

This protocol describes the protection of the secondary amine of (R)-2-methylpyrrolidine with a tert-butoxycarbonyl (Boc) group.[1][2][3]

Materials:

-

(R)-2-Methylpyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve (R)-2-methylpyrrolidine (1.0 eq) in DCM or THF in a round-bottom flask. Add triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in the reaction solvent.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Extraction and Drying: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Protocol 3: Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

Accurate determination of the enantiomeric excess is critical. Chiral GC is a powerful technique for this analysis.[4][5]

Materials:

-

Sample of this compound

-

Racemic standard of tert-Butyl 2-methylpyrrolidine-1-carboxylate

-

High-purity solvent for sample dilution (e.g., hexane or ethyl acetate)

-

Gas chromatograph equipped with a flame ionization detector (FID)

-

Chiral capillary column (e.g., a cyclodextrin-based column)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. Prepare a similar solution of the racemic standard.

-

GC Method Development: Develop a GC method that provides baseline separation of the two enantiomers in the racemic standard. Key parameters to optimize include the temperature program of the oven, carrier gas flow rate, and injector and detector temperatures.

-

Analysis: Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.

-

Sample Injection: Inject the sample of this compound using the same GC method.

-

Data Analysis: Integrate the peak areas for both enantiomers in the sample chromatogram. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Workflow and Pathway Visualizations

To further aid researchers, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.

References

Technical Guide: Nomenclature and Structural Analysis of a Key Chiral Building Block

Topic: IUPAC Nomenclature and Structural Elucidation of Boc-(R)-2-methylpyrrolidine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a definitive guide to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the chiral synthetic building block commonly known as Boc-(R)-2-methylpyrrolidine. It deconstructs the compound's name into its constituent parts—the protecting group, the core heterocyclic system, and stereochemical descriptors—to arrive at the systematic name. The correct IUPAC name is essential for unambiguous communication in research, publications, and regulatory submissions.

IUPAC Nomenclature

The formal IUPAC name for the compound commonly abbreviated as Boc-(R)-2-methylpyrrolidine is tert-butyl (2R)-2-methylpyrrolidine-1-carboxylate .

An equally valid and systematic, though less common, IUPAC name is (R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine . This format is frequently seen in chemical catalogs and older literature. Both names precisely describe the same molecular structure.

Structural Deconstruction

The name is derived from three key structural features of the molecule: the pyrrolidine ring, the substituents on the ring, and the stereochemistry.

| Component | Description | Systematic Name |

| Core Structure | A five-membered saturated heterocycle containing one nitrogen atom. | Pyrrolidine |

| Protecting Group | A tert-butoxycarbonyl (Boc) group attached to the nitrogen atom (position 1). This group protects the amine from unwanted reactions. | tert-butyl ... -1-carboxylate or 1-(tert-butoxycarbonyl) |

| Alkyl Substituent | A methyl group (-CH₃) is attached to the carbon at position 2 of the ring. | 2-methyl |

| Stereochemistry | The chiral center at carbon 2 has the Rectus (R) configuration according to Cahn-Ingold-Prelog priority rules. | (2R) or (R)- |

Visualization of Nomenclature Components

The logical relationship between the structural components and the final IUPAC name can be visualized as follows. Each component is a necessary descriptor for the unambiguous identification of the molecule.

Conclusion

The correct and systematic IUPAC name for Boc-(R)-2-methylpyrrolidine is tert-butyl (2R)-2-methylpyrrolidine-1-carboxylate . Understanding the basis of this nomenclature—by breaking down the structure into its core heterocycle, substituents, and stereochemistry—is fundamental for accurate scientific communication. The use of precise nomenclature eliminates ambiguity and ensures the reproducibility of chemical synthesis and biological studies involving this important chiral intermediate.

N-Boc-(R)-2-methylpyrrolidine: A Chiral Synthon for Asymmetric Synthesis in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-(R)-2-methylpyrrolidine is a valuable chiral building block widely employed in asymmetric synthesis. Its rigid, stereodefined pyrrolidine ring, coupled with the versatile tert-butyloxycarbonyl (Boc) protecting group, makes it an essential tool for the construction of complex, enantiomerically pure molecules. This technical guide provides a comprehensive overview of the key characteristics of N-Boc-(R)-2-methylpyrrolidine, its synthesis, and its application as a chiral synthon in the development of pharmaceutical agents.

Core Characteristics and Physical Properties

The Boc-protected (R)-2-methylpyrrolidine exhibits physical and chemical properties that are crucial for its role in stereoselective transformations. The Boc group enhances its stability and solubility in common organic solvents, while the inherent chirality of the 2-methylpyrrolidine core directs the stereochemical outcome of reactions at adjacent positions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₂ | [1] |

| Molecular Weight | 185.26 g/mol | [1] |

| Appearance | Colorless liquid or solid | [1] |

| Density | ~0.962 g/mL at 25 °C (for (S)-enantiomer) | [1] |

| Boiling Point | ~234.0 °C at 760 mmHg | [1] |

| Optical Rotation [α]²⁰/D | Expected to be negative (value for (S)-enantiomer is +29° (c=2.8 in Chloroform)) | [1] |

| CAS Number | 137496-71-0 (for (R)-enantiomer) | [1] |

Synthesis of N-Boc-(R)-2-methylpyrrolidine

The synthesis of N-Boc-(R)-2-methylpyrrolidine is typically achieved through the protection of the commercially available (R)-2-methylpyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: N-Boc Protection of (R)-2-methylpyrrolidine

Objective: To synthesize tert-butyl (2R)-2-methylpyrrolidine-1-carboxylate.

Materials:

-

(R)-2-methylpyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (R)-2-methylpyrrolidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at room temperature under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the cooled mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-(R)-2-methylpyrrolidine as a colorless oil or solid.

Expected Yield: 85-95%

Application in Asymmetric Synthesis

N-Boc-(R)-2-methylpyrrolidine serves as a versatile chiral synthon, primarily through its use in directing stereoselective alkylations and other C-C bond-forming reactions. The steric hindrance provided by the methyl group at the C2 position, in conjunction with the Boc-protected nitrogen, creates a chiral environment that favors the approach of electrophiles from one face of a transient enolate or enamine intermediate.

Asymmetric Alkylation of Ketones

A prominent application of N-Boc-(R)-2-methylpyrrolidine is in the asymmetric α-alkylation of ketones. The pyrrolidine moiety is temporarily incorporated to form a chiral enamine, which then undergoes diastereoselective alkylation. Subsequent hydrolysis removes the chiral auxiliary, yielding an enantioenriched α-alkylated ketone.

Asymmetric Deprotonation and Functionalization

The pyrrolidine ring can be enantioselectively deprotonated at the C2 position using a chiral base, such as the s-BuLi/(-)-sparteine complex. The resulting configurationally stable organolithium species can then react with various electrophiles to afford a range of enantioenriched 2-substituted pyrrolidines. This method is pivotal for introducing diverse functionalities with high stereocontrol[2].

| Reaction | Electrophile | Product | Yield (%) | ee (%) | Reference |

| Asymmetric functionalization of N-Boc-pyrrolidine | 1-pyrrolidine-carbonyl chloride | (R)-2-[(Pyrrolidin-1-yl)methyl]pyrrolidine | - | 85 | [3] |

| Asymmetric arylation of N-Boc-pyrrolidine | Aryl bromides | 2-Aryl-N-Boc-pyrrolidines | up to 92 | up to 92 | [2] |

Role in Drug Development

The pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs[4]. The ability to synthesize enantiomerically pure pyrrolidine derivatives using chiral synthons like N-Boc-(R)-2-methylpyrrolidine is therefore of great interest to the pharmaceutical industry.

Synthesis of Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors

DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Several DPP-IV inhibitors, such as Vildagliptin and Linagliptin, feature a chiral pyrrolidine moiety. While direct synthesis routes for these drugs may start from other precursors like L-proline, the methodologies developed using N-Boc-pyrrolidine derivatives for asymmetric synthesis are highly relevant for the development of novel analogues and alternative synthetic pathways[5].

Spectroscopic Data

The structural elucidation of N-Boc-(R)-2-methylpyrrolidine and its derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR (500 MHz, CDCl₃) - Expected Chemical Shifts (δ) in ppm:

-

~3.8 ppm (m, 1H): CH proton at C2

-

~3.3 ppm (m, 2H): CH₂ protons at C5

-

~1.8-2.0 ppm (m, 4H): CH₂ protons at C3 and C4

-

~1.45 ppm (s, 9H): tert-butyl protons of the Boc group

-

~1.1 ppm (d, 3H): Methyl protons at C2

¹³C NMR (125 MHz, CDCl₃) - Expected Chemical Shifts (δ) in ppm:

-

~154.7 ppm: Carbonyl carbon of the Boc group

-

~79.0 ppm: Quaternary carbon of the Boc group

-

~55.0 ppm: CH at C2

-

~46.5 ppm: CH₂ at C5

-

~34.0 ppm: CH₂ at C3

-

~28.5 ppm: Methyl carbons of the Boc group

-

~23.0 ppm: CH₂ at C4

-

~22.0 ppm: Methyl carbon at C2

IR (film) - Characteristic Absorption Bands (ν) in cm⁻¹:

-

~2970-2870 cm⁻¹: C-H stretching of alkyl groups

-

~1690 cm⁻¹: C=O stretching of the carbamate (Boc group)

-

~1390, 1365 cm⁻¹: C-H bending of the tert-butyl group

-

~1170 cm⁻¹: C-O stretching of the carbamate

Conclusion

N-Boc-(R)-2-methylpyrrolidine is a cornerstone chiral synthon in modern organic synthesis, offering a reliable and efficient means to introduce stereocenters in a controlled manner. Its application in the asymmetric synthesis of complex molecules, particularly those with pharmaceutical relevance, underscores its importance in drug discovery and development. The methodologies outlined in this guide provide a framework for the effective utilization of this versatile building block in the creation of novel, enantiomerically pure compounds.

References

- 1. CAS#:137496-71-0 | tert-Butyl (2R)-2-methylpyrrolidine-1-carboxylate | Chemsrc [chemsrc.com]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.upenn.edu [med.upenn.edu]

An In-depth Technical Guide to the Solubility of (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate, a key building block in organic synthesis and pharmaceutical development. Due to the limited availability of specific quantitative solubility data for this compound, this guide leverages data from structurally similar Boc-protected amines and amino acids to provide a predictive solubility profile and standardized methodologies for its empirical determination.

Predicted Solubility Profile

Table 1: Qualitative Solubility of Structurally Similar Boc-Protected Compounds in Common Organic Solvents

| Solvent | Predicted Solubility | Notes |

| Dimethylformamide (DMF) | Soluble | Often used as a primary solvent for reactions involving Boc-protected amines. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A strong solvent capable of dissolving a wide range of compounds; may require sonication or gentle warming.[1] |

| Dichloromethane (DCM) | Soluble | A common solvent for reactions and purification of Boc-protected compounds.[2] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | A versatile polar aprotic solvent known for its excellent dissolving power for a variety of substances.[3][4] |

| Acetonitrile (MeCN) | Soluble | Often used in purification and as a reaction solvent. |

| Ethanol | Sparingly Soluble to Soluble | Solubility may be enhanced with co-solvents.[1] |

| Methanol | Sparingly Soluble to Soluble | Similar to ethanol, solubility can be variable.[2] |

| Water | Sparingly Soluble | The hydrophobic nature of the Boc group and the methyl-substituted pyrrolidine ring limits aqueous solubility.[1][2] |

This data is compiled from various sources on similar compounds and should be used as a guideline. Actual solubility may vary depending on purity, temperature, and other experimental conditions.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a general and reliable method for determining the quantitative solubility in a specific organic solvent at a defined temperature.

Objective: To determine the quantitative solubility of this compound in a chosen organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected organic solvent (e.g., DMF, DMSO, DCM)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[2]

-

-

Separation of Undissolved Solid:

-

After the equilibration period, remove the vial and allow it to stand undisturbed at the same constant temperature to let the excess solid settle.

-

For finer particles, centrifuge the vial at a high speed to pellet the undissolved solid.[2]

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilute the aliquot with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

-

Quantification via HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted supernatant sample by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

-

Determine the concentration of the diluted supernatant from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualizations

Diagram 1: Experimental Workflow for Quantitative Solubility Determination

Caption: Workflow for quantitative solubility determination.

Diagram 2: Acid-Catalyzed Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a crucial feature of this molecule, providing protection for the amine functionality. It is notably labile under acidic conditions, which is a key consideration in its handling and use in synthesis.

Caption: Acid-catalyzed deprotection of the t-Boc group.

Troubleshooting and Optimization

In instances where the solubility of this compound is lower than desired for a specific application, several strategies can be employed:

-

Co-solvent Systems: The use of a mixture of solvents can enhance solubility. For example, adding a small amount of a stronger solvent like DMSO or DMF to a less effective one can significantly improve dissolution.[1]

-

Gentle Heating and Sonication: Applying gentle heat (not exceeding 40-60°C to avoid degradation) and using a sonicator bath can help overcome kinetic barriers to dissolution.[1] It is crucial to ensure the thermal stability of the compound under these conditions.

-

Solvent Selection: If solubility remains an issue, consider switching to a stronger solvent system. For reactions, solvents like NMP are known for their high dissolving power.[3][4]

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is strongly recommended to perform experimental verification of solubility under the specific conditions of your process.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate is a versatile chiral auxiliary derived from (R)-2-methylpyrrolidine. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom modulates its reactivity and solubility, making it suitable for a range of asymmetric transformations, particularly in organometallic chemistry. The rigid pyrrolidine ring and the stereocenter at the C2 position, bearing a methyl group, create a well-defined chiral environment that can effectively control the stereochemical outcome of reactions involving prochiral substrates. This document provides detailed protocols and application notes for the use of this compound in key asymmetric synthetic methodologies.

Core Application: Asymmetric α-Alkylation of Ketones

The asymmetric α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral carbonyl compounds. When attached to a ketone, the this compound auxiliary directs the approach of an electrophile to one face of the corresponding enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary furnishes the enantioenriched α-alkylated ketone.

Logical Workflow for Asymmetric Alkylation

The overall process involves the formation of a chiral amide, subsequent deprotonation to form a chiral enolate, diastereoselective alkylation, and finally, the removal of the chiral auxiliary to yield the desired product.

Caption: Workflow for asymmetric alkylation using this compound.

Experimental Protocol: Asymmetric Alkylation of Cyclohexanone

This protocol describes the asymmetric alkylation of cyclohexanone with benzyl bromide using this compound as the chiral auxiliary. The procedure involves the formation of a chiral amide, followed by diastereoselective alkylation.

Materials:

-

This compound

-

Cyclohexanecarboxylic acid

-

Oxalyl chloride

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

-

Benzyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Amide Formation: a. To a solution of cyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). b. Stir the mixture at room temperature for 2 hours. c. Remove the solvent under reduced pressure. d. Dissolve the resulting acid chloride in anhydrous THF (0.5 M) and cool to 0 °C. e. Add a solution of this compound (1.0 eq) and DIPEA (1.5 eq) in anhydrous THF dropwise. f. Allow the reaction to warm to room temperature and stir for 12 hours. g. Quench the reaction with water and extract with ethyl acetate. h. Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo. i. Purify the crude product by flash chromatography to afford the chiral amide.

-

Alkylation: a. Dissolve the chiral amide (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried flask under a nitrogen atmosphere. b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Slowly add LDA solution (1.1 eq) dropwise while maintaining the temperature at -78 °C. d. Stir the resulting solution for 2 hours at this temperature to form the chiral lithium enolate. e. Add benzyl bromide (1.2 eq) dropwise to the cooled solution. f. Stir the reaction mixture at -78 °C for 4 hours.

-

Work-up and Product Isolation: a. Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl. b. Allow the mixture to warm to room temperature. c. Extract the product with ethyl acetate. d. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. e. The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis.

-

Auxiliary Removal (Hydrolysis): a. Reflux the alkylated amide in a mixture of aqueous HCl (3 M) and dioxane (1:1) for 12 hours. b. Cool the reaction mixture and extract with diethyl ether. c. The aqueous layer contains the protonated chiral auxiliary, which can be recovered. d. Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate. e. Purify the resulting (R)-2-benzylcyclohexanone by flash chromatography.

Data Presentation: Asymmetric Alkylation

| Entry | Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) |

| 1 | Benzyl bromide | >95% | 85 |

| 2 | Ethyl iodide | >90% | 88 |

| 3 | Allyl bromide | >92% | 82 |

Note: The data presented are representative values based on similar chiral auxiliaries and may vary depending on specific reaction conditions.

Core Application: Asymmetric Michael Addition

This compound can be utilized to direct the 1,4-conjugate addition of nucleophiles to α,β-unsaturated systems. The chiral auxiliary, when part of the nucleophile or the Michael acceptor, can effectively control the formation of new stereocenters.

Logical Workflow for Asymmetric Michael Addition

Caption: Workflow for an asymmetric Michael addition.

Experimental Protocol: Asymmetric Conjugate Addition of a Thiol

This protocol outlines the conjugate addition of a thiol to a chiral α,β-unsaturated imide derived from this compound.

Materials:

-

This compound

-

Crotonyl chloride

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-

Benzyl mercaptan

-

Titanium(IV) isopropoxide

-

Anhydrous toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Imide Formation: a. To a solution of this compound (1.0 eq) and TEA (1.5 eq) in anhydrous DCM (0.5 M) at 0 °C, add crotonyl chloride (1.1 eq) dropwise. b. Stir the reaction mixture at room temperature for 6 hours. c. Wash the reaction with water, saturated aqueous NaHCO₃, and brine. d. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. e. Purify the crude product by flash chromatography to yield the chiral α,β-unsaturated imide.

-

Conjugate Addition: a. Dissolve the chiral imide (1.0 eq) in anhydrous toluene (0.2 M) under a nitrogen atmosphere. b. Add titanium(IV) isopropoxide (1.2 eq) and stir for 30 minutes at room temperature. c. Cool the solution to -20 °C. d. Add benzyl mercaptan (1.2 eq) dropwise. e. Stir the reaction at -20 °C for 24 hours.

-

Work-up and Product Isolation: a. Quench the reaction with saturated aqueous NaHCO₃. b. Filter the mixture through a pad of Celite®. c. Separate the layers and extract the aqueous layer with ethyl acetate. d. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. e. The diastereomeric excess can be determined by chiral HPLC analysis.

Data Presentation: Asymmetric Michael Addition

| Entry | Michael Acceptor | Nucleophile | Diastereomeric Excess (d.e.) | Yield (%) |

| 1 | Crotonyl Imide | Benzyl mercaptan | >90% | 92 |

| 2 | Cinnamoyl Imide | Thiophenol | >88% | 89 |

Note: The data presented are representative values based on similar chiral auxiliaries and may vary depending on specific reaction conditions.

Disclaimer

The protocols provided herein are intended for use by trained professionals in a laboratory setting. These are representative procedures and may require optimization for specific substrates and scales. All experiments should be conducted with appropriate safety precautions. The quantitative data are illustrative and based on results obtained with structurally related chiral auxiliaries.

Application Notes and Protocols: Diastereoselective Alkylation of (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the diastereoselective alkylation of (R)-tert-butyl 2-methylpyrrolidine-1-carboxylate. This procedure is a cornerstone for the synthesis of various chiral 2,5-disubstituted pyrrolidine derivatives, which are prevalent scaffolds in numerous biologically active compounds and pharmaceutical agents. The protocol is based on the well-established methodology of enantioselective deprotonation of N-Boc protected pyrrolidines, followed by electrophilic quenching. The presence of the C2-methyl group on the starting material directs the lithiation to the C5 position and influences the diastereoselectivity of the subsequent alkylation.

Introduction

Chiral 2,5-disubstituted pyrrolidines are key structural motifs in a wide range of natural products and synthetic pharmaceuticals. The ability to selectively introduce substituents at the C5 position of a chiral 2-methylpyrrolidine precursor is of significant interest in medicinal chemistry for the generation of novel molecular entities with potential therapeutic applications. The following protocol details a robust method for the diastereoselective alkylation of this compound, a commercially available and versatile starting material. The key to this transformation is the stereoselective deprotonation at the C5 position, facilitated by a chiral ligand-strong base complex, followed by the introduction of an alkyl electrophile.

Data Presentation

The following table summarizes representative quantitative data for the alkylation of N-Boc-pyrrolidine derivatives, which serves as a strong predictive model for the outcomes of the protocol described below. The diastereomeric ratio (d.r.) and yield are dependent on the specific electrophile and reaction conditions used.

| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzyl bromide | (2R,5S)-tert-Butyl 2-methyl-5-benzylpyrrolidine-1-carboxylate | 75 | 90:10 |

| 2 | Iodomethane | (2R,5S)-tert-Butyl 2,5-dimethylpyrrolidine-1-carboxylate | 82 | 85:15 |

| 3 | Allyl bromide | (2R,5S)-tert-Butyl 5-allyl-2-methylpyrrolidine-1-carboxylate | 78 | 88:12 |

| 4 | Ethyl iodoacetate | tert-Butyl (2R,5S)-5-(2-ethoxy-2-oxoethyl)-2-methylpyrrolidine-1-carboxylate | 65 | 92:8 |

Note: The data presented are illustrative and based on analogous reactions reported in the literature for N-Boc-pyrrolidine alkylations. Actual results may vary based on specific experimental conditions and the reactivity of the electrophile.

Experimental Protocol

Materials and Reagents

-

This compound

-

(-)-Sparteine

-

sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

-

Alkyl halide (e.g., benzyl bromide, iodomethane, allyl bromide)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment

-

Schlenk line or glovebox for inert atmosphere techniques

-

Round-bottom flasks, oven-dried

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Procedure

1. Deprotonation (Formation of the Lithiated Intermediate)

1.1. To an oven-dried round-bottom flask under an inert atmosphere of argon or nitrogen, add anhydrous diethyl ether (or THF). 1.2. Add this compound (1.0 eq) to the solvent. 1.3. Add (-)-sparteine (1.2 eq) to the solution. 1.4. Cool the reaction mixture to -78 °C using a dry ice/acetone bath. 1.5. Slowly add sec-butyllithium (1.2 eq) dropwise via syringe while maintaining the internal temperature below -70 °C. 1.6. Stir the resulting solution at -78 °C for 3 hours. The formation of the lithiated species is often indicated by a color change.

2. Alkylation (Electrophilic Quench)

2.1. While maintaining the temperature at -78 °C, add the alkyl halide (1.5 eq) dropwise to the solution of the lithiated intermediate. 2.2. Stir the reaction mixture at -78 °C for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

3. Work-up and Purification

3.1. Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution. 3.2. Allow the mixture to warm to room temperature. 3.3. Transfer the mixture to a separatory funnel and add water. 3.4. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x). 3.5. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. 3.6. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. 3.7. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,5-disubstituted pyrrolidine.

4. Characterization

4.1. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. 4.2. Determine the diastereomeric ratio by chiral HPLC or by NMR analysis of the crude reaction mixture.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the diastereoselective alkylation.

Reaction Scheme

Caption: General reaction scheme for the alkylation.

Note: The image source in the DOT script is a placeholder and would need to be replaced with actual chemical structure images for rendering.

Safety Precautions

-

sec-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

-

Anhydrous solvents are essential for the success of the reaction. Ensure they are properly dried before use.

-

Low temperatures must be strictly maintained during the deprotonation and alkylation steps to ensure high stereoselectivity and prevent side reactions.

-

Always wear appropriate personal protective equipment (PPE) , including safety glasses, lab coat, and gloves, when performing this experiment.

-

All manipulations involving pyrophoric reagents should be performed in a well-ventilated fume hood.

Application Notes and Protocols: (R)-tert-Butyl 2-substituted-pyrrolidine-1-carboxylates in Organocatalysis

Audience: Researchers, scientists, and drug development professionals.